8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)
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Overview
Description
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime): is a fascinating compound with a complex structure. Its IUPAC name is 2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)malononitrile . Let’s explore its synthesis, reactions, applications, and more!
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods remains scarce. Researchers primarily focus on laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution. specific reactivity studies are lacking.
Common Reagents and Conditions: While precise conditions are elusive, typical reagents for pyrroloquinoline derivatives include Lewis acids, bases, and transition metal catalysts.
Major Products: The major products formed during its reactions depend on the specific reaction conditions. Further research is needed to elucidate these products.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Researchers explore its potential as a fluorescent probe due to its unique structure.
Medicinal Chemistry: Investigations into its bioactivity and potential drug-like properties are ongoing.
Biological Studies: Its interactions with biomolecules (e.g., proteins, nucleic acids) warrant exploration.
Anticancer Properties: Preliminary studies suggest anticancer potential.
Materials Science: Its optical properties make it interesting for materials applications.
Dye Synthesis: It may find use in dye synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains speculative. Further research is crucial to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers can explore related pyrroloquinoline derivatives. Some similar compounds include:
4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione: A close structural relative.
Other Quinoline Derivatives: Explore their similarities and differences.
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(E)-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino] benzoate |
InChI |
InChI=1S/C22H20N2O4/c1-13-12-22(2,3)24-19-16(13)10-15(27-4)11-17(19)18(20(24)25)23-28-21(26)14-8-6-5-7-9-14/h5-12H,1-4H3/b23-18+ |
InChI Key |
MZWCIIAVYNSUAZ-PTGBLXJZSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=N\OC(=O)C4=CC=CC=C4)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=NOC(=O)C4=CC=CC=C4)C2=O)OC)(C)C |
Origin of Product |
United States |
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